This compound falls under the category of benzimidazole derivatives and is classified as a sulfinyl-containing heterocyclic compound. It is associated with pharmaceutical applications, particularly in the context of gastric acid secretion inhibition.
The synthesis of 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole typically involves several key steps:
These methods have been documented in various patents focusing on the efficient production of omeprazole and its related compounds .
The molecular formula for 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole is , with a molecular weight of approximately 346.4 g/mol.
The structural representation can be visualized using SMILES notation: COc1ccc2[nH]c(nc2c1)S(=O)Cc3c(C)c(OC)c(C)c[n+]3[O-]
.
The chemical behavior of this compound is characterized by its ability to undergo various reactions typical for benzimidazole derivatives:
These reactions are critical for understanding how this compound behaves in biological systems and during pharmaceutical formulation .
The mechanism of action for 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole is closely related to that of omeprazole:
It is soluble in organic solvents but has limited solubility in water due to its hydrophobic methoxy groups.
Stability can vary based on pH; it tends to decompose under acidic conditions, which necessitates careful handling during synthesis and storage .
6-Methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole is primarily studied for:
This comprehensive overview highlights the significance of 6-methoxy-2-[...]-1H-benzimidazole within medicinal chemistry and pharmaceutical sciences, emphasizing its synthesis, structure, reactivity, mechanisms of action, physical properties, and applications.
The systematic name "6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole" provides a complete topological description of this hybrid heterocyclic compound. The core consists of a 1H-benzimidazole system (benzene fused with imidazole at 4a-5a and 9a-9b positions), substituted at carbon-6 with a methoxy group (–OCH₃). Position-2 features a methylsulfanyl bridge (–SCH₂–) connected to a N-oxidized pyridinium ring bearing methoxy and methyl substituents at C-4 and C-3/C-5, respectively. The pyridine N-oxide moiety contributes significant polarity and hydrogen-bonding capacity.
Table 1: Structural Components of the Compound
Segment | Chemical Features | Role in Molecular Architecture |
---|---|---|
Benzimidazole Core | 1H-tautomer preferred; C-2 and C-6 substituted | Planar aromatic system enabling π-stacking with biomolecular targets |
6-Methoxy Group | –OCH₃ at benzimidazole C-6 | Electron donation enhancing nucleophilicity; modulates lipophilicity |
Methylsulfanyl Linker | –SCH₂– bridge at C-2 | Enhances conformational flexibility; sulfur participates in hydrophobic interactions |
Pyridine N-oxide | 1-Oxidopyridin-1-ium ring with 4-methoxy, 3,5-dimethyl groups | Imparts zwitterionic character; serves as hydrogen bond acceptor; boosts water solubility |
The molecular formula is C₁₈H₂₀N₃O₃S, with a molar mass of 358.44 g/mol. Spectroscopic characterization would reveal key features: IR shows N–H stretch (~3400 cm⁻¹), C=N stretch (benzimidazole, ~1610 cm⁻¹), and S=O (pyridine N-oxide, ~1250 cm⁻¹); ¹H-NMR displays distinct singlets for methoxy groups (~3.8–4.0 ppm) and pyridinium methyls (~2.3 ppm), alongside benzimidazole aromatic protons [4] [6].
Benzimidazole chemistry originated in 1872 with Hoebrecker’s synthesis of 2,6-dimethylbenzimidazole. The discovery of vitamin B₁₂ (containing 5,6-dimethylbenzimidazole as a nucleotide ligand) in 1948 highlighted its biological relevance. Medicinal development accelerated in the 1960s–1980s with:
The title compound represents a modern evolution: incorporating a pyridine N-oxide moiety to enhance solubility and target engagement. Such hybrids exploit synergistic pharmacophores—benzimidazole for DNA/enzyme interaction and N-oxide for redox modulation and hydrogen bonding [1] [5].
Benzimidazoles are privileged scaffolds in drug discovery due to:
Table 2: Role of Benzimidazole Substitutions in Bioactivity
Substituent Position | Common Modifications | Biological Impact |
---|---|---|
N-1 | Alkyl/aryl groups | Modulates membrane permeability; influences metabolic stability |
C-2 | Thioethers, amines, heterocycles | Enhances target specificity (e.g., kinase inhibition) |
C-5/C-6 | Electron-donating/withdrawing groups | Tunes electronic density for DNA intercalation; optimizes antimicrobial potency |
The title compound exemplifies strategic C-2 and C-6 substitution: the 6-methoxy group increases electron density for DNA interaction, while the C-2 pyridinium methylsulfanyl chain enables kinase or reductase inhibition [2] [7].
Chemical Synthesis and Bioactivity of 6-Methoxy-2-[(4-Methoxy-3,5-Dimethyl-1-Oxidopyridin-1-Ium-2-yl)Methylsulfanyl]-1H-Benzimidazole
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: